2,4-DI(Decyloxy)benzoic acid
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Overview
Description
2,4-DI(Decyloxy)benzoic acid: is an organic compound with the molecular formula C27H46O4 and a molecular weight of 434.665 g/mol . This compound is characterized by the presence of two decyloxy groups attached to the benzene ring at the 2 and 4 positions, along with a carboxylic acid group. It is a member of the benzoic acid derivatives, which are known for their diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-DI(Decyloxy)benzoic acid typically involves the alkylation of 2,4-dihydroxybenzoic acid with decyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2,4-DI(Decyloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The decyloxy groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent introduced.
Scientific Research Applications
2,4-DI(Decyloxy)benzoic acid has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, coatings, and surfactants
Mechanism of Action
The mechanism of action of 2,4-DI(Decyloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function. The decyloxy groups can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity .
Comparison with Similar Compounds
4-(Decyloxy)benzoic acid: Similar structure but with only one decyloxy group.
2,4-Dihydroxybenzoic acid: Lacks the decyloxy groups but has similar core structure.
2,4-Dichlorobenzoic acid: Contains chlorine atoms instead of decyloxy groups
Uniqueness: 2,4-DI(Decyloxy)benzoic acid is unique due to the presence of two long-chain decyloxy groups, which impart distinct hydrophobic properties and influence its interactions with other molecules. This makes it particularly useful in applications requiring specific solubility and interaction characteristics .
Properties
CAS No. |
156447-87-9 |
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Molecular Formula |
C27H46O4 |
Molecular Weight |
434.7 g/mol |
IUPAC Name |
2,4-didecoxybenzoic acid |
InChI |
InChI=1S/C27H46O4/c1-3-5-7-9-11-13-15-17-21-30-24-19-20-25(27(28)29)26(23-24)31-22-18-16-14-12-10-8-6-4-2/h19-20,23H,3-18,21-22H2,1-2H3,(H,28,29) |
InChI Key |
XUHJGGKACJUOQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=C(C=C1)C(=O)O)OCCCCCCCCCC |
Origin of Product |
United States |
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